REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5](C2CCOCC2)=[C:6]([N+:8]([O-])=O)[CH:7]=1.[C:17]([OH:20])(=O)[CH3:18]>[Fe]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][CH:6]2[CH2:18][CH2:17][O:20][CH2:4][CH2:5]2)=[C:6]([CH:7]=1)[NH2:8]
|
Name
|
5-bromo-2-(tetrahydropyran-4-yl)nitrobenzene
|
Quantity
|
3.54 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)[N+](=O)[O-])C1CCOCC1
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
6.56 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
this was refluxed
|
Type
|
FILTRATION
|
Details
|
the insoluble material was filtered off through Celite
|
Type
|
WASH
|
Details
|
this same layer was further washed with 10% aqueous acetic acid solution (65 mL)
|
Type
|
EXTRACTION
|
Details
|
successively extracted with ethyl acetate (approx. 50 mL, 4 times)
|
Type
|
WASH
|
Details
|
washed with distilled water (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
further drying under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(N)C1)NC1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.72 g | |
YIELD: PERCENTYIELD | 85.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |